(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride

Pharmaceutical Process Chemistry Epinastine Synthesis Industrial Route Optimization

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride (CAS 1159604-26-8) is a dibenzazepine derivative and the hydrochloride salt of a primary amine intermediate that serves as the immediate precursor to epinastine, a second-generation histamine H1 receptor antagonist. The compound is officially designated as Epinastine Related Compound A by the United States Pharmacopeia (USP) and is supplied as a fully characterized reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing.

Molecular Formula C15H17ClN2
Molecular Weight 260.76 g/mol
Cat. No. B13000665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride
Molecular FormulaC15H17ClN2
Molecular Weight260.76 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.Cl
InChIInChI=1S/C15H16N2.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;/h1-8,15,17H,9-10,16H2;1H
InChIKeyNCSXUENSPDMVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine Hydrochloride? A Procurement-Focused Overview


(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride (CAS 1159604-26-8) is a dibenzazepine derivative and the hydrochloride salt of a primary amine intermediate that serves as the immediate precursor to epinastine, a second-generation histamine H1 receptor antagonist [1]. The compound is officially designated as Epinastine Related Compound A by the United States Pharmacopeia (USP) and is supplied as a fully characterized reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing . It is also the common intermediate linking two therapeutically distinct drugs—epinastine (antihistamine) and mianserin (tetracyclic antidepressant)—making it a dual-purpose procurement target for laboratories involved in both allergy and CNS drug development [2].

Why Substituting (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine Hydrochloride with a Generic Analog Carries Scientific and Regulatory Risk


Although multiple synthetic routes exist to access the 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine scaffold, substitution is scientifically risky because the route of synthesis directly determines the impurity profile, yield, and safety profile of the downstream product [1]. The original industrial route using sodium cyanide and lithium aluminum hydride introduces toxic reagents and yields only 41.8% overall, whereas the phthalimidomethyl-based route achieves up to 99% yield while eliminating cyanide exposure [2]. Furthermore, the free base (CAS 41218-84-2) and its hydrochloride salt (CAS 1159604-26-8) are not interchangeable in regulated analytical workflows—the USP-designated reference standard is the fumarate salt, and substitution with a non-pharmacopeial material invalidates method traceability for ANDA submissions . The compound's role as a bifurcated intermediate for both epinastine and mianserin means that batch-to-batch consistency in residual phthalimide content and enantiomeric composition directly affects the quality of two distinct drug substances [3].

Head-to-Head Quantitative Differentiation of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine Hydrochloride Against Its Closest Comparators


Synthesis Yield: Phthalimidomethyl Route (HCl Hydrolysis) Achieves 99% Yield vs. Original Cyanide Route at 41.8% Overall Yield

The 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine scaffold can be accessed via multiple routes, but yields diverge dramatically depending on the protecting-group strategy and deprotection method. The phthalimidomethyl route using 20% HCl hydrolysis (Method 1) delivers the target free base in 99% yield starting from equimolar amounts of the phthalimidomethyl precursor [1]. In contrast, the original industrial process described in U.S. Patent 4,313,931 (sodium cyanide + LiAlH4 reduction) achieves only a 41.8% overall yield for the final epinastine hydrochloride, with the aminomethyl intermediate step being a major contributor to loss [2]. The improved phthalimidomethyl process described in U.S. Patent 5,312,916 raises the total yield to 61.6%, representing a 19.8 percentage-point improvement over the prior art, though still well below the 99% intermediate yield achievable with optimized HCl deprotection [2].

Pharmaceutical Process Chemistry Epinastine Synthesis Industrial Route Optimization

Hazard Elimination: Phthalimidomethyl Route Avoids Cyanide and LiAlH4 vs. the Original Sodium Cyanide Route

The original synthesis of the 6-aminomethyl intermediate (disclosed in J. Am. Chem. Soc., 1970) requires sequential treatment of 6-chloro-11H-dibenzo[b,e]azepine with sodium cyanide and lithium aluminum hydride, generating toxic HCN gas as a process hazard and requiring rigorous safety engineering controls unsuitable for standard pilot-plant operations [1]. The phthalimidomethyl-based route entirely eliminates sodium cyanide and lithium aluminum hydride, replacing them with phthalimide protection and HCl or methylhydrazine deprotection [1]. The PPE (ethyl polyphosphate)-mediated cyclization method reported in 2024 for the upstream precursor PMDAP provides a further safety advance by replacing toxic, moisture-sensitive POCl₃ (which gave only 36% yield in the prior art) with a non-volatile, lower-toxicity coupling agent that delivers near-quantitative yield [2].

Occupational Safety Green Chemistry Pharmaceutical Intermediate Manufacturing

Regulatory Identity: USP-Designated Epinastine Related Compound A vs. Non-Pharmacopeial Impurity Standards

The compound (as its fumarate salt, CAS 41218-84-2) is listed in the United States Pharmacopeia as Epinastine Related Compound A, a primary reference standard for impurity profiling in epinastine drug substance and drug product monographs . The hydrochloride salt (CAS 1159604-26-8) is chemically equivalent after free-basing but is not the official USP form. Competing epinastine impurity standards such as Epinastine EP Impurity A (Dehydro Epinastine, CAS 706753-75-5, molecular formula C₁₆H₁₃N₃, MW 247.30) are structurally distinct—they contain the fully aromatized imidazoazepine ring system rather than the non-cyclized aminomethyl intermediate . This structural divergence means the two compounds serve orthogonal analytical purposes: Related Compound A monitors the residual aminomethyl intermediate, while EP Impurity A monitors the dehydrogenated degradant/metabolite.

Regulatory Compliance ANDA Submission USP Reference Standards

Dual-Target Applicability: Common Intermediate for Epinastine and Mianserin vs. Single-API Intermediates

The (6,11-dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine scaffold sits at a unique branch point in dibenzazepine chemistry: it is the direct precursor to both epinastine (via cyclization with cyanogen bromide) and, through the phthalimidomethyl derivative PMDAP, to mianserin (via further elaboration to the tetracyclic pyrazinoazepine) [1]. Alternative single-target intermediates such as 6-chloromethyl-11H-dibenzo[b,e]azepine (precursor to the dehydroepinastine route, yielding 75% over two steps) and 6-cyano-11H-dibenzo[b,e]azepine (the original nitrile intermediate) funnel exclusively toward epinastine and lack the chemical handle for mianserin divergence [2]. This dual applicability means a single validated supply chain of the aminomethyl intermediate can support two distinct drug substance programs, reducing vendor qualification burden.

Dual-API Intermediate Mianserin Epinastine Supply Chain Efficiency

Deprotection Method Efficiency: HCl Hydrolysis (99% Yield) vs. Methylamine (89%) vs. NaBH₄ (80%) for the Same Phthalimidomethyl Precursor

Using an identical starting material (6-phthalimidomethyl-6,11-dihydro-5H-dibenz[b,e]azepine, 1.064 kg per batch), six deprotection methods were directly compared for yield of the target 6-aminomethyl free base [1]. Method 1 (20% aq. HCl, reflux 5 h) gave 99% yield. Methods 2–4 (HBr/acetic acid, methylhydrazine/CHCl₃, and phenylhydrazine/CHCl₃) each gave 98% yield. Method 5 (methylamine/EtOH, reflux 5 h) gave 89%, and Method 6 (NaBH₄/isopropanol) gave 80%. The 19-percentage-point spread between the best and worst methods on the same substrate establishes HCl hydrolysis as the highest-yielding, lowest-cost deprotection for this specific scaffold.

Deprotection Optimization Process Chemistry Phthalimide Cleavage

Where (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine Hydrochloride Delivers Measurable Advantage: Application Scenarios


GMP Manufacturing of Epinastine Hydrochloride API via the High-Yield Phthalimidomethyl Route

For CMOs and API manufacturers producing epinastine hydrochloride under cGMP, the hydrochloride salt is the preferred physical form for the aminomethyl intermediate because it avoids the hygroscopicity issues of the free base while maintaining solubility for the subsequent cyanogen bromide cyclization step. Sourcing this intermediate from suppliers using Method 1 HCl hydrolysis (99% yield at kg scale) rather than the original cyanide route (41.8% overall) directly reduces the cost of goods for the final epinastine hydrobromide step (85% yield) and the final hydrochloride precipitation [1][2]. Phthalimidomethyl-derived material with <0.1% residual phthalimide is essential to avoid carryover into the final API, and procurement contracts should stipulate HPLC purity ≥98% with phthalimide quantified as a specified impurity [1].

ANDA Analytical Method Validation and QC Release Testing Using USP Epinastine Related Compound A

For generic pharmaceutical companies preparing ANDA submissions for epinastine ophthalmic solutions or oral tablets, the USP-designated Epinastine Related Compound A (free base or fumarate salt) is the legally defensible reference standard for the aminomethyl impurity specification in the drug substance monograph [1]. The hydrochloride salt (CAS 1159604-26-8) must be converted to the free base for chromatographic comparison against the USP standard, and the certificate of analysis must demonstrate traceability to the current USP lot. In contrast, the structurally distinct EP Impurity A (Dehydro Epinastine) cannot substitute for this purpose because it elutes at a different retention time and monitors a different critical quality attribute [2].

Dual-Program CNS and Allergy Drug Discovery Platform Using a Shared Intermediate Supply Chain

For integrated pharmaceutical R&D organizations pursuing both antidepressant (mianserin analog) and antihistamine (epinastine analog) programs, the aminomethyl dibenzoazepine intermediate offers a validated dual-purpose scaffold [1]. The phthalimidomethyl derivative PMDAP serves as the common branch point: hydrazinolysis or acidic deprotection yields the aminomethyl free base for epinastine, while elaboration via the pyrazino ring closure yields the tetracyclic mianserin core. This strategic convergence justifies dedicated inventory of the hydrochloride salt as a stability-optimized storage form, with on-demand conversion to the free base for either downstream pathway [1][2].

Process Safety Audits and Green Chemistry Compliance for Large-Scale Epinastine Intermediate Procurement

For pharmaceutical companies subject to ISO 14001 or corporate EHS mandates, procuring the aminomethyl intermediate from suppliers using the phthalimidomethyl/PPE route rather than the sodium cyanide/POCl₃ route provides auditable evidence of hazard elimination. The PPE cyclization method replaced POCl₃ (36% yield, highly toxic, corrosive, moisture-sensitive) with a recyclable, non-volatile coupling agent that delivers quantitative yield [1]. Simultaneously, the phthalimide deprotection avoids sodium cyanide entirely. Suppliers should be required to disclose the synthetic route in the technical dossier, and preference should be given to those certifying cyanide-free and POCl₃-free manufacturing [1][2].

Quote Request

Request a Quote for (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.